3-(4-methoxyphenyl)-3-((3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(2-morpholinoethyl)propanamide
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Description
3-(4-methoxyphenyl)-3-((3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(2-morpholinoethyl)propanamide is a useful research compound. Its molecular formula is C25H31N5O4S and its molecular weight is 497.61. The purity is usually 95%.
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Scientific Research Applications
Antioxidant and Anticancer Activity
- Antioxidant and Anticancer Activities : Novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which share structural similarities with the compound , have been synthesized and tested for their antioxidant and anticancer activities. These compounds showed significant antioxidant activity, with some derivatives displaying greater effectiveness than ascorbic acid. Additionally, they exhibited anticancer activity against human glioblastoma and triple-negative breast cancer cell lines, indicating potential for therapeutic applications (Tumosienė et al., 2020).
Antimicrobial Activities
- Antimicrobial Properties : Research on new 1,2,4-triazole derivatives, including those with morpholine moieties, has demonstrated their effectiveness as antimicrobial agents. These compounds have been found to possess good to moderate activities against various microorganisms, suggesting their potential use in developing new antimicrobial therapies (Bektaş et al., 2007).
Synthesis and Chemical Properties
- Chemical Synthesis and Modification : Studies on morpholinium 2-((4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-yl)thio)acetate and similar compounds have focused on their synthesis, chemical structure determination, and potential for further chemical modifications. These research efforts contribute to the understanding of the compound's chemical behavior and potential for application in various scientific fields (Varynskyi & Kaplaushenko, 2020).
properties
IUPAC Name |
3-(4-methoxyphenyl)-3-[[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(2-morpholin-4-ylethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N5O4S/c1-32-20-7-3-18(4-8-20)22(17-23(31)26-11-12-30-13-15-34-16-14-30)35-25-27-24(28-29-25)19-5-9-21(33-2)10-6-19/h3-10,22H,11-17H2,1-2H3,(H,26,31)(H,27,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJTFGJRFCHTYNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NN2)SC(CC(=O)NCCN3CCOCC3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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